N-(2,3-dichlorobenzyl)-N-[2-(2-pyridinyloxy)propyl]amine
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Overview
Description
[(2,3-DICHLOROPHENYL)METHYL][2-(PYRIDIN-2-YLOXY)PROPYL]AMINE is an organic compound with a complex structure that includes both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,3-DICHLOROPHENYL)METHYL][2-(PYRIDIN-2-YLOXY)PROPYL]AMINE typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dichlorobenzyl chloride with 2-(pyridin-2-yloxy)propan-1-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
[(2,3-DICHLOROPHENYL)METHYL][2-(PYRIDIN-2-YLOXY)PROPYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: The aromatic and heterocyclic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
[(2,3-DICHLOROPHENYL)METHYL][2-(PYRIDIN-2-YLOXY)PROPYL]AMINE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which [(2,3-DICHLOROPHENYL)METHYL][2-(PYRIDIN-2-YLOXY)PROPYL]AMINE exerts its effects involves interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
[(2,3-DICHLOROPHENYL)METHYL][2-(PYRIDIN-2-YLOXY)PROPYL]AMINE can be compared with other similar compounds such as:
[(2,3-DICHLOROPHENYL)METHYL][3-(PROPAN-2-YLOXY)PROPYL]AMINE: Similar structure but with different substituents on the propyl chain.
[(2,3-DICHLOROPHENYL)METHYL][2-(PYRIDIN-3-YLOXY)PROPYL]AMINE: Variation in the position of the pyridine ring.
[(2,3-DICHLOROPHENYL)METHYL][2-(PYRIDIN-4-YLOXY)PROPYL]AMINE: Another positional isomer with different biological activity.
Properties
Molecular Formula |
C15H16Cl2N2O |
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Molecular Weight |
311.2 g/mol |
IUPAC Name |
N-[(2,3-dichlorophenyl)methyl]-2-pyridin-2-yloxypropan-1-amine |
InChI |
InChI=1S/C15H16Cl2N2O/c1-11(20-14-7-2-3-8-19-14)9-18-10-12-5-4-6-13(16)15(12)17/h2-8,11,18H,9-10H2,1H3 |
InChI Key |
QLIXCNJLFQTWCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNCC1=C(C(=CC=C1)Cl)Cl)OC2=CC=CC=N2 |
Origin of Product |
United States |
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